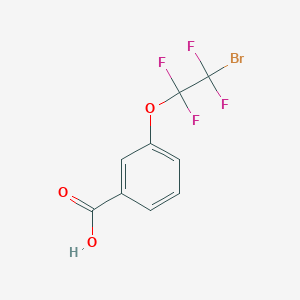
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid is a fluorinated aromatic compound It is characterized by the presence of a benzoic acid moiety substituted with a 2-bromo-1,1,2,2-tetrafluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromo-1,1,2,2-tetrafluoroethanol.
Etherification: The 2-bromo-1,1,2,2-tetrafluoroethanol is then reacted with 3-hydroxybenzoic acid under basic conditions to form the ether linkage.
Acidification: The resulting product is then acidified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Oxidation Reactions: The benzoic acid moiety can be further oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzyl alcohol.
Oxidation: The major product would be this compound derivatives with additional oxidized functional groups.
Applications De Recherche Scientifique
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Potential use in the development of bioactive molecules due to its unique fluorinated structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. In biological systems, its fluorinated structure may interact with specific molecular targets, affecting biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Similar structure but lacks the bromine atom.
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Similar structure with the ether group in a different position.
2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Similar structure with the ether group in a different position.
Uniqueness
3-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid is unique due to the presence of both bromine and fluorine atoms, which can impart distinct reactivity and properties. The bromine atom allows for further functionalization through substitution reactions, while the fluorine atoms contribute to the compound’s stability and lipophilicity.
Propriétés
Formule moléculaire |
C9H5BrF4O3 |
|---|---|
Poids moléculaire |
317.03 g/mol |
Nom IUPAC |
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H5BrF4O3/c10-8(11,12)9(13,14)17-6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16) |
Clé InChI |
LOKFMRLGKFNSPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(C(F)(F)Br)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


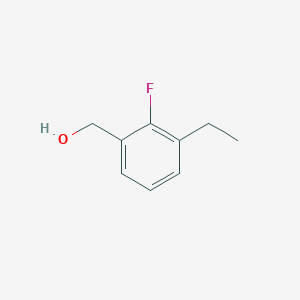
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
![(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)

![Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate](/img/structure/B13468917.png)
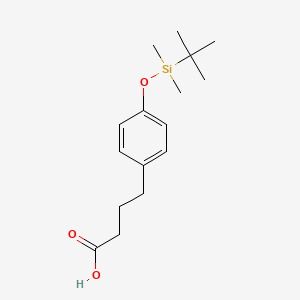

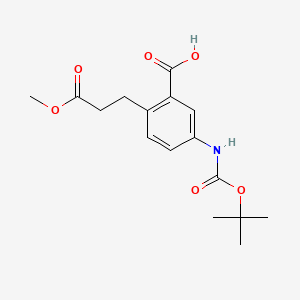
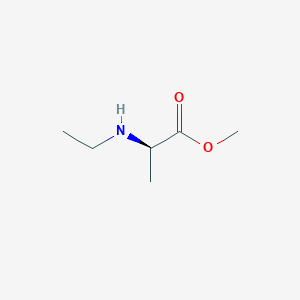

![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)
![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)
